4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H7ClFNO2. This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group at the 3-position. It is a member of the pyridine carboxylic acids and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and pyridine-3-carboxylic acid.
Coupling Reaction: The 3-chloro-4-fluoroaniline undergoes a coupling reaction with pyridine-3-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The pyridine ring can undergo coupling reactions with boronic acids or other aryl halides in the presence of palladium catalysts (e.g., Suzuki-Miyaura coupling).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The binding of the compound to its target can trigger downstream signaling pathways, leading to various biological effects such as cell proliferation, apoptosis, or immune response modulation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
3-Fluoropyridine-4-carboxylic acid: Contains a fluorine atom at the 3-position of the pyridine ring.
4-(3-Chloro-4-fluorophenyl)pyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-5-7(1-2-11(10)14)8-3-4-15-6-9(8)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLWOFXIMCDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692607 |
Source
|
Record name | 4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-49-1 |
Source
|
Record name | 4-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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